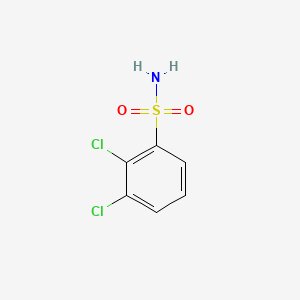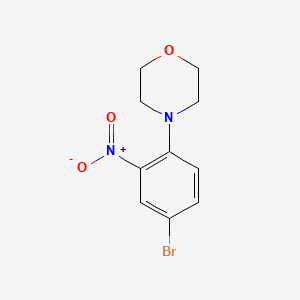
3-(furan-2-yl)-1H-1,2,4-triazol-5-amine
Übersicht
Beschreibung
The compound “3-(furan-2-yl)-1H-1,2,4-triazol-5-amine” belongs to the class of organic compounds known as furans . Furans are compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through reactions involving furan compounds . For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Several studies have explored the antimicrobial properties of compounds related to 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine. For instance, Başoğlu et al. (2013) synthesized new 1,2,4-triazole derivatives, including those with furan-2-yl groups, and found that some exhibited antimicrobial activities against tested microorganisms (Başoğlu et al., 2013).
Biochemical Analysis
Danilchenko (2017) conducted a study on the serum biochemical parameters of rats treated with a compound similar to this compound. This research aimed to understand the potential pharmacological applications of the compound (Danilchenko, 2017).
Structural and Thermal Studies
Ivolgina et al. (2020) investigated the structure, spectroscopic properties, and thermal behavior of a compound related to this compound. Their study contributes to the understanding of the stability and potential applications of such compounds (Ivolgina et al., 2020).
Synthesis of Energetic Compounds
Gulyaev et al. (2021) explored the synthesis of energetic compounds containing triazole moieties. Their research is significant for the development of new materials with potential applications in energy storage or generation (Gulyaev et al., 2021).
Investigation of Tautomerism
Koparır et al. (2005) synthesized triazole derivatives from furan-2-carboxylic acid hydrazide and examined their thiol-thione tautomeric equilibrium. This research is crucial for understanding the chemical behavior of triazole compounds (Koparır et al., 2005).
Cor
Corrosion Inhibition and Biological Activity
Hassan et al. (2019) synthesized triazole Schiff base derivatives and evaluated their use as corrosion inhibitors and for their biological activity. This shows the compound's potential in industrial applications, such as in materials protection and possibly in pharmaceutical contexts (Hassan et al., 2019).
Adenosine A2A Receptor Antagonists
Muñoz-Gutiérrez et al. (2016) conducted structure- and ligand-based computational design strategies to understand the molecular requirements of furanyl derivatives, including this compound, as adenosine A2A receptor antagonists. This research is significant for drug design and development in treating conditions related to these receptors (Muñoz-Gutiérrez et al., 2016).
Analgesic Activity
Danilchenko (2018) investigated the analgesic activity of derivatives of this compound. The study aimed to understand the relationship between the compound's structure and its potential as an analgesic agent (Danilchenko, 2018).
Applications in Organic Synthesis
El-Essawy and Rady (2011) explored the synthesis of triazole, oxadiazole, and thiadiazole derivatives based on N-(furan-2-yl-methylidene) compounds. This research highlights the compound's versatility in organic synthesis, leading to a variety of applications in different chemical domains (El-Essawy & Rady, 2011).
Acute Toxicity Analysis
Danilchenko and Parchenko (2016) studied the acute toxicity of alkyl derivatives of this compound. Understanding the toxicity of these compounds is crucial for ensuring their safe use in various applications (Danilchenko & Parchenko, 2016).
Spin Crossover Materials
Klein et al. (2016) investigated the magnetic properties of a trinuclear complex involving a furan-functionalized 1,2,4-triazole ligand. This study is important for the development of materials with specific magnetic properties, potentially useful in various technological applications (Klein et al., 2016).
Zukünftige Richtungen
The future directions for research on “3-(furan-2-yl)-1H-1,2,4-triazol-5-amine” could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the antimicrobial activity of similar compounds, it may be of interest to investigate this compound’s potential as an antimicrobial agent .
Wirkmechanismus
Target of Action
Similar furan derivatives have been found to exhibit antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . These organisms are often targets for antimicrobial compounds.
Mode of Action
It’s known that furan derivatives can interact with biological targets through various mechanisms, including electrophilic species transformations .
Biochemical Pathways
Furan derivatives are known to interfere with various biological processes, including those involved in microbial growth .
Result of Action
Similar furan derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with microbial growth or survival .
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h1-3H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCDIRKSCUAMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434433 | |
| Record name | 5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3663-61-4 | |
| Record name | 3-(Furan-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Furyl)-4h-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 3-(2-furyl)-1H-1,2,4-triazol-5-amine in the context of the provided research paper?
A: The research paper focuses on the crystal structure of 3-hydroxydecanoyl-Acyl Carrier Protein Dehydratase (FabA) from Pseudomonas aeruginosa in complex with N-(4-Chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine []. This suggests that the compound, 3-(2-furyl)-1H-1,2,4-triazol-5-amine, likely acts as a ligand and plays a crucial role in the formation of this complex. Understanding the interaction between this compound and FabA can provide valuable insights into the enzyme's function and potentially aid in the development of novel antibacterial agents.
Q2: What is FabA and why is it a potential drug target?
A: FabA is a key enzyme in the fatty acid biosynthesis pathway of bacteria, including Pseudomonas aeruginosa. This pathway is essential for bacterial survival and is significantly different from the fatty acid synthesis process in humans []. This difference makes FabA an attractive target for developing new antibacterial drugs that specifically inhibit bacterial growth without affecting human cells.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)




![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)

